An In-Depth Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid
An In-Depth Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid
CAS Number: 70874-05-4
Introduction: The Strategic Importance of a Non-Proteinogenic Amino Acid in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a cornerstone of rational drug design. (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as N-Cbz-D-tert-leucine, is a chiral building block of significant interest to researchers and medicinal chemists. Its unique structural features—a D-alpha-amino acid configuration and a sterically demanding tert-butyl side chain—offer compelling advantages in overcoming the inherent limitations of natural peptides as therapeutic agents.
The benzyloxycarbonyl (Cbz or Z) protecting group provides a robust yet selectively cleavable shield for the amine functionality, a critical requirement for controlled and sequential peptide synthesis.[1][] This guide will provide an in-depth exploration of the synthesis, properties, and applications of N-Cbz-D-tert-leucine, offering field-proven insights for its effective utilization in drug discovery and development programs.
Physicochemical and Structural Characteristics
A comprehensive understanding of the physicochemical properties of N-Cbz-D-tert-leucine is paramount for its effective handling, reaction optimization, and formulation.
| Property | Value | Source(s) |
| CAS Number | 70874-05-4 | [3] |
| Molecular Formula | C₁₄H₁₉NO₄ | [3] |
| Molecular Weight | 265.31 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in many organic solvents (e.g., DMF, DCM, methanol); low solubility in water. | Inferred from similar compounds |
| Storage Temperature | 2-8°C | [3] |
The presence of the bulky tert-butyl group in close proximity to the chiral center significantly influences the conformational preferences of this amino acid derivative, a feature that can be strategically exploited in the design of peptidomimetics with defined secondary structures.
Synthesis of N-Cbz-D-tert-leucine: A Protocol Grounded in Causality
The synthesis of N-Cbz-D-tert-leucine involves the protection of the amino group of D-tert-leucine. The choice of the Cbz group is predicated on its stability across a range of reaction conditions and its facile removal via catalytic hydrogenation, which is orthogonal to many other protecting groups used in complex molecule synthesis.[1]
Experimental Protocol: Cbz-Protection of D-tert-leucine
This protocol is a representative method for the N-protection of amino acids and can be adapted for D-tert-leucine.
Materials:
-
D-tert-leucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve D-tert-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The basic conditions deprotonate the amino group, rendering it nucleophilic for the subsequent reaction.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The low temperature controls the exothermicity of the reaction and minimizes potential side reactions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This protonates the carboxylate, making the product extractable into an organic solvent.[1]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of N-Cbz-D-tert-leucine.
Applications in Drug Development: Enhancing Therapeutic Potential
The incorporation of N-Cbz-D-tert-leucine into peptide-based drug candidates offers several strategic advantages, primarily centered on improving metabolic stability and modulating biological activity.
Increased Resistance to Proteolytic Degradation
Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The inclusion of D-amino acids, such as D-tert-leucine, can significantly enhance the resistance of peptides to enzymatic cleavage.[4][5] This is because proteases are highly stereospecific and generally do not recognize peptide bonds involving D-amino acids. The bulky tert-butyl side chain can also sterically hinder the approach of proteases. This increased stability leads to a longer in vivo half-life of the peptide therapeutic.
Case Study: A Key Building Block in Antiviral Agents
A prominent example of the importance of the tert-leucine scaffold in drug development is its presence in the oral antiviral drug Nirmatrelvir (Paxlovid).[6] While Nirmatrelvir itself contains L-tert-leucine, this highlights the value of this bulky, non-proteinogenic amino acid in the design of potent and effective therapeutics, particularly protease inhibitors.[6] The D-enantiomer, N-Cbz-D-tert-leucine, is therefore a highly valuable building block for exploring the structure-activity relationships of such drugs and for the development of new antiviral agents with potentially improved properties. The incorporation of D-amino acids has been shown to be a successful strategy in the development of HIV protease inhibitors.[7]
Diagram of the Role of D-Amino Acids in Peptide Drug Stability:
Caption: D-amino acid incorporation enhances peptide stability.
Conclusion: A Versatile Tool for the Medicinal Chemist
(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is more than just a protected amino acid; it is a strategic tool for the modern medicinal chemist. Its unique combination of a D-configuration and a sterically demanding side chain provides a powerful means to enhance the pharmacokinetic properties of peptide-based therapeutics. The robust and well-understood chemistry of the Cbz protecting group allows for its seamless integration into complex synthetic routes. As the demand for more stable and effective peptide drugs continues to grow, the importance of chiral building blocks like N-Cbz-D-tert-leucine in the drug discovery and development pipeline is set to increase.
References
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
Pharmatutor. (n.d.). The Significance of D-Leucine Derivatives in Modern Biochemistry. [Link]
-
Li, P., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Marine Drugs, 19(8), 441. [Link]
-
Taylor & Francis Online. (n.d.). The emerging role of computational design in peptide macrocycle drug discovery. [Link]
-
Liebigs Annalen der Chemie. (1993). Synthesis of tert-Leucine and Related Amino Acids. [Link]
-
MDPI. (2021). Towards the De Novo Design of HIV-1 Protease Inhibitors Based on Natural Products. [Link]
-
LookChem. (n.d.). (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid. [Link]
- Google Patents. (n.d.). Preparation method of N-methoxycarbonyl-L-tert-leucine.
-
ResearchGate. (n.d.). Role of Bioinformatics in Peptide‐Based Drug Design and Its Serum Stability. [Link]
-
ResearchGate. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. [Link]
-
Nature. (2021). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. [Link]
-
ResearchGate. (n.d.). Synthesis and antiviral activity of some amino acids derivatives of influenza virus drugs. [Link]
-
Journal of Biological Chemistry. (2004). A structural basis for the acute effects of HIV protease inhibitors on GLUT4 intrinsic activity. [Link]
-
Royal Society of Chemistry. (2021). Biocatalytic routes to anti-viral agents and their synthetic intermediates. [Link]
-
PubMed. (1992). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. [Link]
-
National Center for Biotechnology Information. (2010). Molecular Basis for Drug Resistance in HIV-1 Protease. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). [Link]
-
National Center for Biotechnology Information. (2014). Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors. [Link]
-
MDPI. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
